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Introduction

Cisplatin (cis-diamminedichloridoplatinum(ll)), often referred to by variations of its chemical
name such as cis-ACCP, is a cornerstone of chemotherapy. Beyond its well-documented
cytotoxic effects on proliferating tumor cells, cisplatin exhibits complex modulatory effects on
tumor angiogenesis, the process of new blood vessel formation that is critical for tumor growth
and metastasis. These application notes provide researchers, scientists, and drug development
professionals with a comprehensive overview of how to study the anti-angiogenic properties of
cisplatin.

Mechanism of Anti-Angiogenic Action

Cisplatin's impact on angiogenesis is primarily indirect, mediated through its effects on cancer
cells rather than a direct action on endothelial cells. At non-toxic, low-dose concentrations
(ranging from 0.01 to 1 uM), cisplatin induces tumor cells, such as non-small cell lung cancer
(NSCLC) cells, to upregulate and release Tissue Inhibitor of Matrix Metalloproteinases-1
(TIMP-1).[1][2][3][4] This induction is dependent on the activation of p38 and p42/44 mitogen-
activated protein kinase (MAPK) signaling pathways within the cancer cells.[1] The secreted
TIMP-1 then acts on nearby endothelial cells, inhibiting their migration and the formation of
capillary-like structures (tube formation), thereby exerting an anti-angiogenic effect.[1][2][3][4]

Interestingly, direct exposure of human umbilical vein endothelial cells (HUVECS) to similar
concentrations of cisplatin does not significantly alter their viability, migration, or tube formation.
[1][5] This highlights the importance of the tumor microenvironment in mediating cisplatin's anti-
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angiogenic activity. Some studies have also pointed to cisplatin's ability to downregulate the

HIF-1a/VEGF axis in certain cancer models, further contributing to its anti-angiogenic profile.[1]

However, there is also conflicting evidence suggesting that in some contexts, cisplatin might

have pro-angiogenic effects or induce VEGF/FIt1 autocrine signaling, indicating the complexity
of its actions.[6][7]

Data Presentation

Table 1: Effect of Conditioned Media from Cisplatin-Treated Lung Cancer Cells on HUVEC

Angiogenesis

Cisplatin Effect on Effect on
Cell Line Concentration = HUVEC HUVEC Tube Reference
(uM) Migration Formation
Concentration- Concentration-
A549 0.01-1 dependent dependent [11[21[3]
decrease decrease
Concentration- Concentration-
H358 0.01-1 dependent dependent [11[21[3]
decrease decrease
Table 2: Direct Effect of Cisplatin on HUVECs
. ] Effect on
Cisplatin . Effect on Effect on
_Incubation HUVEC
Concentrati ) HUVEC HUVEC Reference
Time o ] . Tube
on (pM) Viability Migration .
Formation
Virtually Virtually Not
0.01-1 24 hours ) [1][5]
unaltered unaltered Applicable
Not Not Virtually
0.01-1 2 hours ) ) [1][5]
Applicable Applicable unaltered
Mandatory Visualization
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Cisplatin's indirect anti-angiogenic signaling pathway.

Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like
structures when cultured on a basement membrane matrix. It is used to evaluate the anti-
angiogenic potential of conditioned media from cisplatin-treated cancer cells.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECS)

» Endothelial Cell Growth Medium (EGM-2)

e Cancer cell lines (e.g., A549, H358)

o Appropriate cancer cell culture medium (e.g., DMEM)
» Fetal Bovine Serum (FBS)

o Cisplatin (cis-ACCP)

o Basement Membrane Matrix (e.g., Matrigel®)
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e 96-well tissue culture plates

o Calcein AM (for fluorescence imaging)

 Inverted microscope with imaging capabilities

Protocol:

Part A: Preparation of Conditioned Media (CM)

e Seed cancer cells (e.g., A549 or H358) in their appropriate growth medium and grow to ~70-
80% confluency.

¢ Replace the growth medium with serum-free medium and incubate for 24 hours.

» Treat the cancer cells with various non-toxic concentrations of cisplatin (e.g., 0.01, 0.1, 1 uM)
or vehicle control (e.g., sterile saline) in serum-free medium for 48 hours.[1]

o Collect the supernatant (conditioned medium), centrifuge at 1,500 rpm for 10 minutes to
remove cell debris, and store at -80°C until use.

Part B: Tube Formation Assay

Thaw Basement Membrane Matrix on ice overnight at 4°C.

e Pre-chill a 96-well plate and pipette tips at -20°C for 15-20 minutes.

e Add 50 pL of the thawed Basement Membrane Matrix to each well of the chilled 96-well
plate, ensuring the entire surface is covered.

 Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

o While the matrix is solidifying, harvest HUVECs and resuspend them in the previously
collected conditioned media to a final concentration of 2 x 1075 cells/mL.

e Gently add 100 uL of the HUVEC suspension to each well on top of the solidified matrix.

 Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
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e Monitor tube formation periodically under an inverted microscope.

« For quantification, image the tube networks. The extent of tube formation can be quantified
by measuring parameters such as total tube length, number of junctions, and number of
loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Prepare Conditioned Media (CM)
from Cisplatin-treated Cancer Cells

y

Prepare HUVEC Suspension Coat 96-well Plate
in Conditioned Media with Basement Membrane Matrix
(Seed HUVECSs onto Matrix)

Incubate (4-18 hours)

l

Image Tube Formation

l

Quantify Angiogenesis
(Tube Length, Junctions)

End
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Workflow for the in vitro tube formation assay.

Ex Vivo Aortic Ring Assay

This assay provides an organotypic model that recapitulates multiple steps of angiogenesis,
including cell migration, proliferation, and morphogenesis. It is useful for assessing the overall
impact of a substance on neovessel formation from a pre-existing vessel.

Materials:

o Sprague-Dawley rats (6-8 weeks old)

 Sterile dissection instruments

o Collagen Type |, rat tall

o 48-well tissue culture plates

o Endothelial cell basal medium (EBM) supplemented as required
 Cisplatin (cis-ACCP) or conditioned media

¢ Inverted microscope with imaging capabilities

Protocol:

e Humanely euthanize a rat and sterilize the thoracic area with 70% ethanol.

o Excise the thoracic aorta under sterile conditions and place it in a petri dish containing cold,
sterile phosphate-buffered saline (PBS).

o Carefully remove the surrounding fibro-adipose tissue from the aorta.
e Cross-section the aorta into 1 mm thick rings using a sterile scalpel.

e Prepare a collagen gel solution on ice according to the manufacturer's instructions.
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 Embed one aortic ring into a 150 uL drop of collagen gel in the center of each well of a 48-
well plate.

» Allow the collagen to polymerize by incubating at 37°C for 30 minutes.
¢ Add another 150 pL of collagen on top of each ring and incubate for a further 30 minutes.

e Add 500 pL of endothelial cell medium containing the desired concentration of cisplatin,
conditioned media from cisplatin-treated cells, or vehicle control to each well.

 Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, replacing the medium every
2-3 days.

e Monitor the outgrowth of microvessels from the aortic rings daily using an inverted
microscope.

o Capture images at regular intervals. Quantify the angiogenic response by measuring the
length and number of microvessel sprouts originating from the aortic ring using image
analysis software.[8][9]

In Vivo Matrigel Plug Assay

This in vivo assay is widely used to assess the formation of functional blood vessels in a living
organism in response to pro- or anti-angiogenic stimuli.

Materials:

e Immunocompromised mice (e.g., nude or SCID mice)

o Basement Membrane Matrix (Matrigel®), growth factor reduced
e Pro-angiogenic factor (e.g., VEGF or bFGF) as a positive control
o Cisplatin (cis-ACCP)

o Sterile, ice-cold syringes and needles

e Hemoglobin assay kit (e.g., Drabkin's reagent)
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e CD31 (PECAM-1) antibody for immunohistochemistry
Protocol:

e Thaw Matrigel on ice at 4°C. Keep all reagents and equipment cold to prevent premature
gelation.

o Mix Matrigel (e.g., 400 pL) with the substance to be tested. This can be:
o Pro-angiogenic stimulus: VEGF (e.g., 100 ng/mL) + vehicle control.
o Anti-angiogenic test: VEGF + cisplatin at various concentrations.

o Tumor-induced angiogenesis: 1 x 1076 tumor cells resuspended in Matrigel. Cisplatin can
be administered systemically (e.g., via intraperitoneal injection) after plug implantation.

¢ Anesthetize the mouse according to approved institutional protocols.

e Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mouse using
a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

o Monitor the animals for 7-21 days. If systemic treatment is required, administer cisplatin
according to the desired dosing schedule.

o At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
o Quantify angiogenesis by:

o Hemoglobin content: Homogenize the plug and measure the hemoglobin concentration
using a hemoglobin assay kit. The amount of hemoglobin is proportional to the extent of
vascularization.

o Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the
sections with an anti-CD31 antibody to visualize endothelial cells. Quantify the
microvessel density (MVD) by counting the number of stained vessels per high-power
field.[10][11][12][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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